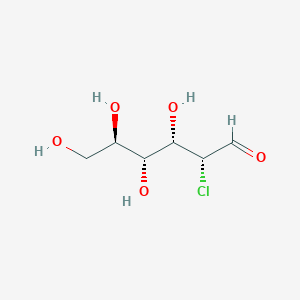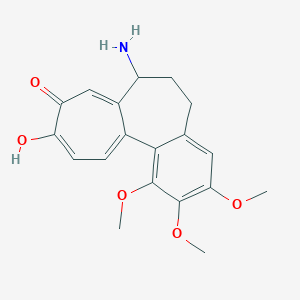
脱乙酰秋水仙碱
描述
Deacetylcolchiceine is a derivative of colchicine, an alkaloid found in plants such as Colchicum autumnale and Gloriosa superba. Colchicine and its derivatives, including deacetylcolchiceine, are known for their cytotoxic properties and have been used in various medicinal applications, particularly in the treatment of gout and familial Mediterranean fever .
科学研究应用
Deacetylcolchiceine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various colchicine derivatives.
Biology: The compound is studied for its effects on microtubule dynamics and cell division.
Medicine: Deacetylcolchiceine and its derivatives are investigated for their potential in treating cancer, gout, and other inflammatory conditions.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery
作用机制
Target of Action
The primary target of Deacetylcolchiceine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
Deacetylcolchiceine interacts with tubulin by binding to it and disrupting microtubule action . This prevents the polymerization of tubulin, thereby inhibiting the formation of microtubules . Additionally, Deacetylcolchiceine has been shown to stimulate the intrinsic GTPase activity of tubulin . This interaction induces apoptosis and activates the JNK/SAPK signals .
Biochemical Pathways
The interaction of Deacetylcolchiceine with tubulin affects the microtubule dynamics, which is a crucial part of many cellular processes, including cell division and intracellular transport . By disrupting microtubule action, Deacetylcolchiceine can affect these processes and their downstream effects .
Result of Action
The binding of Deacetylcolchiceine to tubulin and the subsequent disruption of microtubule action can lead to cell cycle arrest and apoptosis . This can have significant effects at the molecular and cellular levels, potentially making Deacetylcolchiceine a valuable tool in the treatment of diseases characterized by uncontrolled cell proliferation .
生化分析
Biochemical Properties
Deacetylcolchiceine interacts with several biomolecules, most notably tubulin . Tubulin is a key protein involved in the formation of microtubules, which are essential for cell division and structure . By binding to tubulin, Deacetylcolchiceine prevents the formation of these microtubules, disrupting normal cell function .
Cellular Effects
The disruption of microtubule formation by Deacetylcolchiceine has profound effects on cellular processes. It can inhibit cell division, alter cell signaling pathways, and affect gene expression . These effects can influence various types of cells and cellular processes, including cell growth and differentiation .
Molecular Mechanism
Deacetylcolchiceine exerts its effects at the molecular level primarily through its interaction with tubulin . By binding to tubulin, it prevents the polymerization of tubulin into microtubules . This disruption can lead to changes in gene expression and cellular signaling, as many of these processes rely on the normal function of microtubules .
Dosage Effects in Animal Models
The effects of Deacetylcolchiceine in animal models can vary based on the dosage. High doses of similar compounds like colchicine have been shown to have toxic effects . Specific dosage effects of Deacetylcolchiceine in animal models have not been extensively studied.
Metabolic Pathways
It is known that colchicine, a related compound, is metabolized in the liver
Transport and Distribution
It is known that similar compounds like colchicine can be transported across cell membranes and distributed throughout the body .
Subcellular Localization
Given its interaction with tubulin, it is likely that it localizes to areas of the cell where microtubules are found
准备方法
Synthetic Routes and Reaction Conditions: Deacetylcolchiceine can be synthesized from colchicine through a series of chemical reactions. One common method involves the methylation of colchicine using diazomethane, followed by treatment with trifluoroacetylglycolyl chloride in pyridine. This process yields a mixture of deacetylcolchicine and deacetylisocolchicine, which can be separated by chromatography .
Industrial Production Methods: Industrial production of deacetylcolchiceine typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Chromatographic techniques are often employed to purify the compound .
化学反应分析
Types of Reactions: Deacetylcolchiceine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in deacetylcolchiceine.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like trifluoroacetylglycolyl chloride in pyridine are used for substitution reactions.
Major Products: The major products formed from these reactions include colchifoline and isocolchifoline, which are derivatives of deacetylcolchiceine .
相似化合物的比较
Colchicine: The parent compound from which deacetylcolchiceine is derived.
Demecolcine: A derivative of colchicine with similar cytotoxic properties.
Colchifoline: A derivative formed from deacetylcolchiceine through specific chemical reactions.
Uniqueness: Deacetylcolchiceine is unique in its specific binding affinity to tubulin and its ability to disrupt microtubule dynamics. This makes it a valuable compound in both research and therapeutic applications, particularly in the study of cell division and the development of anti-cancer drugs .
属性
IUPAC Name |
7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-16-8-10-4-6-13(20)12-9-15(22)14(21)7-5-11(12)17(10)19(25-3)18(16)24-2/h5,7-9,13H,4,6,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVWPZRYDQROLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875143 | |
| Record name | TRIMETHYLCOLCHICINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3482-37-9 | |
| Record name | Deacetylcolchiceine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


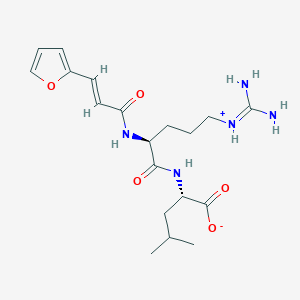
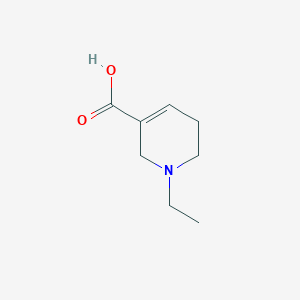
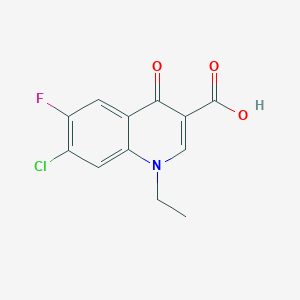
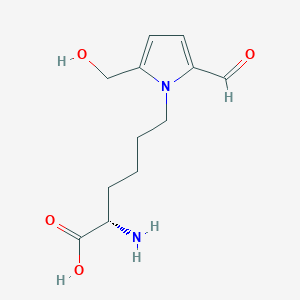
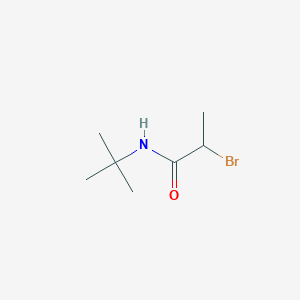
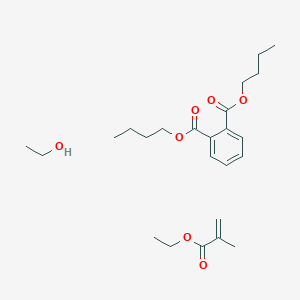

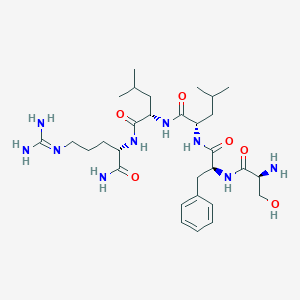
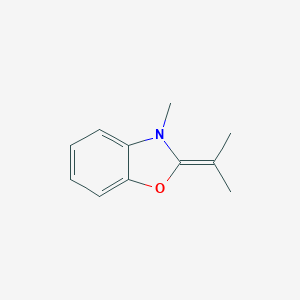
![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)

